molecular formula C6H8N2O3 B1347179 1,3-Dimethyl-5-hydroxyuracil CAS No. 20406-86-4

1,3-Dimethyl-5-hydroxyuracil

Cat. No.: B1347179
CAS No.: 20406-86-4
M. Wt: 156.14 g/mol
InChI Key: YUAQZUMPJSCOHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a nucleobase found in RNA. This compound has the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods. One common approach involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by cyclization in an alkaline medium . Another method includes the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil using a palladium/charcoal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-hydroxyuracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium/charcoal for reduction and sodium nitrite for nitrosation . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various substituted uracil derivatives, which have applications in pharmaceuticals and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-hydroxyuracil is unique due to its specific chemical structure, which allows it to participate in metal-mediated DNA strand displacement reactions. This property makes it valuable in the development of dynamic DNA nanodevices and molecular machines .

Properties

IUPAC Name

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQZUMPJSCOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313067
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-86-4
Record name NSC266141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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